Chemical properties of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
Chemical properties of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring the fused pyrazolo[1,5-a]pyridine core, is recognized as a "privileged scaffold." This designation stems from the scaffold's ability to serve as a versatile framework for the development of ligands for diverse biological targets.[1] The pyrazolo[1,5-a]pyridine system is often considered a purine analog, allowing it to interact with a wide range of enzymes and receptors, making it a cornerstone in modern drug discovery.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic potential of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde, equipping researchers with the foundational knowledge to leverage this potent building block.
Core Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and research. The key characteristics of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [3][4] |
| Molecular Weight | 146.15 g/mol | [3][4] |
| Appearance | Yellow solid | [3] |
| CAS Number | 73957-66-1 | [3][4] |
| Storage | Store at 0-8 °C, keep in dark place, inert atmosphere | [3][5] |
| IUPAC Name | pyrazolo[1,5-a]pyridine-3-carbaldehyde | [4] |
| InChI | InChI=1S/C8H6N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-6H | [4] |
| InChIKey | KBJMYBSEFSJJNV-UHFFFAOYSA-N | [4] |
Note: The provided data pertains to the parent compound Pyrazolo[1,5-a]pyridine-3-carbaldehyde. The 5-amino derivative will have a higher molecular weight (approx. 161.16 g/mol ) and a different molecular formula (C₈H₇N₃O).
Synthetic Pathways: Forging the Core Structure
Caption: Proposed synthetic pathway to the target compound.
This two-step process leverages established synthetic methodologies for heterocyclic chemistry.[7] The initial cyclocondensation reaction forms the core bicyclic system, which is then functionalized at the electron-rich C3 position to install the reactive carbaldehyde group.
Chemical Reactivity: A Duality of Function
The synthetic versatility of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is rooted in the distinct reactivity of its two primary functional groups: the nucleophilic 5-amino group and the electrophilic 3-carbaldehyde group. This duality allows for a wide array of selective chemical transformations, making it an ideal scaffold for building molecular complexity.
Reactivity of the 5-Amino Group
The amino group at the C5 position behaves as a classical nucleophile and is a key handle for derivatization. 5-aminopyrazole derivatives are known to be polyfunctional compounds with three potential nucleophilic sites (5-NH₂, 1-NH, and 4-CH), with the 5-amino group generally exhibiting the highest reactivity.[2][8] This enables a range of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Formation of sulfonamides with sulfonyl chlorides.
-
Alkylation: Introduction of alkyl groups, though selectivity can be a challenge.
-
Buchwald-Hartwig or Suzuki Coupling: These metal-catalyzed reactions can be used to form C-N or C-C bonds, respectively, often after converting the amine to a more suitable coupling partner like a halide or triflate.[9]
Reactivity of the 3-Carbaldehyde Group
The aldehyde function at the C3 position is an electrophilic center, susceptible to attack by a wide variety of nucleophiles. This allows for numerous transformations critical to drug development and organic synthesis:
-
Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). This acid can then be converted to amides, esters, etc.[10]
-
Reduction: Selective reduction to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).[11]
-
Reductive Amination: A powerful one-pot reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines, respectively.[9]
-
Condensation Reactions: Participation in Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions to form new carbon-carbon double bonds.
-
Imination: Reaction with primary amines to form Schiff bases (imines), which can be valuable intermediates or bioactive molecules in their own right.[11]
Caption: Key derivatization pathways from the core molecule.
Spectroscopic Profile: Expected Signatures
While experimental data for the title compound is sparse, a predictive analysis based on its structure and data from related compounds allows for the confident assignment of its key spectroscopic features.[12]
-
¹H NMR: The aldehyde proton (CHO) is expected to be the most downfield signal, typically appearing around δ 9.5-10.5 ppm. Protons on the pyridine and pyrazole rings will appear in the aromatic region (δ 7.0-9.0 ppm), with specific coupling patterns revealing their connectivity. The protons of the amino group (NH₂) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing in the δ 180-195 ppm region. The remaining aromatic carbons will be found between δ 110-160 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), a strong C=O stretching for the aldehyde (around 1680-1700 cm⁻¹), and characteristic C=C and C=N stretching frequencies in the 1450-1650 cm⁻¹ region, confirming the heterocyclic core.
-
Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the molecule (C₈H₇N₃O).
Applications in Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[7] 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde serves as a crucial intermediate in the synthesis of compounds targeting a wide range of diseases.[3][13]
-
Antitubercular Agents: The C3 position is critical for developing potent anti-Mycobacterium tuberculosis (Mtb) agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamides, synthesized from the corresponding carboxylic acid (an oxidation product of the carbaldehyde), have shown nanomolar minimum inhibitory concentrations (MIC) against both drug-susceptible and multidrug-resistant Mtb strains.[10][14]
-
Kinase Inhibitors: The substitution of the amino group at position 5 is a well-established strategy in the design of kinase inhibitors, which are critical in oncology and inflammatory diseases.[15]
-
Neurological Disorders: The parent compound, pyrazolo[1,5-a]pyridine-3-carbaldehyde, is cited as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3]
-
Anticancer and Anti-inflammatory Agents: The broader class of 5-aminopyrazoles are extensively used as starting materials for compounds with anticancer and anti-inflammatory properties.[15]
Caption: Therapeutic applications of the pyrazolo[1,5-a]pyridine scaffold.
Exemplary Experimental Protocol: Synthesis of a Bioactive Amide
To illustrate the synthetic utility of the C3 position, the following protocol describes a standard amidation reaction. This procedure is representative of the final step used to synthesize potent antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides and serves as a self-validating system for researchers.[10][14] The protocol assumes the starting aldehyde has been oxidized to the corresponding carboxylic acid.
Step 1: Carboxylic Acid Activation
-
To a solution of 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes. Causality: This step forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.
Step 2: Amide Bond Formation
-
To the activated acid solution, add the desired primary amine (1.1 eq) followed by the addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Causality: The amine nucleophilically attacks the activated carbonyl carbon, and the base neutralizes the generated HCl, driving the reaction to completion.
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 5-aminopyrazolo[1,5-a]pyridine-3-carboxamide derivative.
Conclusion
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde stands out as a high-value, bifunctional building block for chemical synthesis. The strategic placement of a nucleophilic amino group and an electrophilic aldehyde on a biologically relevant scaffold provides a rich platform for generating diverse molecular architectures. Its demonstrated utility in the synthesis of potent antitubercular agents underscores its importance. This guide has detailed its core properties, reactivity, and applications, providing a solid, authoritative foundation for researchers aiming to exploit its full potential in the pursuit of novel therapeutics and complex molecular design.
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